tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the introduction of the carbamate ester group. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and tert-butyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate include:
- 4-(2-Methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- [Cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine](https://molpharm.aspetjournals.org/content/76/3/569)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H24N4O2 |
---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-8-5-13(17-11)19-9-6-12(7-10-19)18-14(20)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3,(H,18,20) |
InChI Key |
SLXUYRHUCYWNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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